molecular formula C27H25N3O4S B11498988 N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Cat. No.: B11498988
M. Wt: 487.6 g/mol
InChI Key: TXCIAOYABGGFEB-UHFFFAOYSA-N
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Description

N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a diketone.

    Anthracene Derivative Attachment: The anthracene derivative is introduced through a Friedel-Crafts alkylation reaction, where the anthracene moiety is alkylated with a suitable alkyl halide.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinoxaline ring, converting it to a dihydroquinoxaline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and anthracene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline and anthracene derivatives.

Scientific Research Applications

N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide
  • 3-[(12-Methyl-9,10-dihydro-9,10-ethanoanthracene)-11-yl]-3-oxo-2-(triphenylphosphoranylidene)propanoic acid methyl ester

Uniqueness

N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide stands out due to its unique combination of a quinoxaline ring and an anthracene derivative, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

1,4-dimethyl-2,3-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)quinoxaline-6-sulfonamide

InChI

InChI=1S/C27H25N3O4S/c1-29-23-12-11-17(14-24(23)30(2)27(32)26(29)31)35(33,34)28-15-16-13-22-18-7-3-5-9-20(18)25(16)21-10-6-4-8-19(21)22/h3-12,14,16,22,25,28H,13,15H2,1-2H3

InChI Key

TXCIAOYABGGFEB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3CC4C5=CC=CC=C5C3C6=CC=CC=C46)N(C(=O)C1=O)C

Origin of Product

United States

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